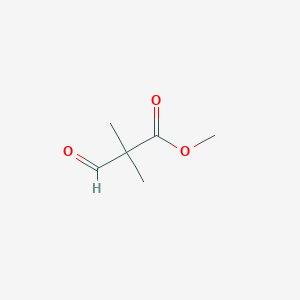

Methyl 2,2-dimethyl-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYUMYFILZJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456458 | |

| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-20-8 | |

| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of methyl 2,2-dimethyl-3-oxopropanoate, a valuable β-keto ester intermediate in the synthesis of complex organic molecules. The core of this document focuses on the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction, as a primary synthetic route. Detailed experimental protocols, quantitative data, and a mechanistic pathway diagram are presented to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as methyl 2-formyl-2-methylpropionate, is a bifunctional organic compound featuring both an aldehyde and an ester functional group. Its structural characteristics make it a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. The presence of the geminal dimethyl groups at the α-position provides steric hindrance that can influence its reactivity and the stereochemistry of subsequent reactions. This guide will focus on a common and effective method for its synthesis: the crossed Claisen condensation.

Core Synthesis Mechanism: Crossed Claisen Condensation

The synthesis of this compound can be efficiently achieved via a crossed Claisen condensation. This reaction involves the acylation of an enolizable ester, in this case, methyl isobutyrate, with a non-enolizable ester, such as methyl formate, in the presence of a strong base.

The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl isobutyrate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl formate. This results in the formation of a tetrahedral intermediate.

-

Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

-

Deprotonation: The resulting β-keto ester has an acidic proton on the α-carbon, which is readily deprotonated by the methoxide base. This deprotonation is thermodynamically favorable and drives the reaction to completion.

-

Protonation: A final workup with a mild acid neutralizes the enolate to yield the final product, this compound.

Mechanistic Pathway

Caption: Crossed Claisen condensation mechanism for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Methyl isobutyrate

-

Methyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

-

Dispersion of Base: Sodium hydride (1.0 eq) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous diethyl ether.

-

Addition of Reactants: A solution of methyl isobutyrate (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Acylation: Methyl formate (1.2 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the mixture is stirred at room temperature for 12-16 hours.

-

Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The expected yield is based on similar Claisen condensation reactions.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Methyl Isobutyrate | 1.0 | eq | Limiting reagent |

| Methyl Formate | 1.2 | eq | |

| Sodium Hydride (60%) | 1.0 | eq | |

| Reaction Conditions | |||

| Temperature (Initial) | 0 | °C | For addition of reagents |

| Temperature (Reaction) | Room Temperature | °C | |

| Reaction Time | 12 - 16 | hours | |

| Product | |||

| Expected Yield | 70 - 85 | % | Based on similar syntheses[1] |

| Boiling Point | 67-70 °C at 13 mmHg[2] | °C | |

| Molecular Weight | 130.14 | g/mol [3] |

Alternative Synthetic Routes

While the crossed Claisen condensation is a primary method, other synthetic strategies for producing this compound and its isomers have been reported. These include:

-

Esterification: The direct acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol is a viable industrial method.[3]

-

Oxidation: The oxidation of the precursor alcohol, methyl 3-hydroxy-2,2-dimethylpropanoate, can yield the desired product.[3]

-

Carbonylation: Pivaloylacetate esters, which are isomers of the target molecule, can be synthesized via the palladium-catalyzed carbonylation of chloropinacolone.[4]

Conclusion

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation of methyl isobutyrate and methyl formate. This method provides a reliable route to this important synthetic intermediate. The detailed mechanism, experimental protocol, and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may lead to improved yields and purity.

References

"Methyl 2,2-dimethyl-3-oxopropanoate" chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of Methyl 2,2-dimethyl-3-oxopropanoate (CAS No. 13865-20-8). This β-keto ester is a valuable building block in organic synthesis, offering a unique combination of steric hindrance and reactive functional groups. This document includes detailed tables of its physical and spectroscopic properties, in-depth discussions on its reactivity profile, and step-by-step experimental protocols for its synthesis. Furthermore, logical workflows for its preparation are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Chemical Properties

This compound is a colorless liquid with the molecular formula C₆H₁₀O₃.[1] Its structure features a methyl ester and a ketone functionality, with two methyl groups at the α-position, which significantly influences its chemical behavior.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 13865-20-8 | [2] |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point | 89 °C at ~80 mmHg | [3] |

| Density (Predicted) | 1.013 ± 0.06 g/cm³ | |

| Purity | Typically ≥95% | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Source(s) |

| IR (Infrared) | ~1740 | Ester C=O stretch | [2] |

| ~1700 | Ketone C=O stretch | [2] | |

| ¹H NMR (Proton NMR) | 9.67 (s, 1H) | Aldehyde (-CHO) | |

| 3.76 (s, 3H) | Methyl Ester (-OCH₃) | ||

| 1.36 (s, 6H) | Geminal methyls (2 x -CH₃) | ||

| ¹³C NMR (Carbon NMR) | ~52 | Methoxy carbon (-OCH₃) | [2] |

| ~50 | Quaternary carbon | [2] | |

| ~22 | Geminal methyl carbons | [2] | |

| Mass Spectrometry (MS) | m/z 130 | Molecular ion [M]⁺ | [2] |

Reactivity and Stability

The reactivity of this compound is largely dictated by its two carbonyl groups and the steric hindrance imposed by the geminal dimethyl groups at the C2 position.

-

Nucleophilic Reactions: The ketone moiety at the C3 position is a site for nucleophilic attack. However, the adjacent gem-dimethyl groups provide significant steric hindrance, which can impede the approach of nucleophiles compared to less substituted β-keto esters.[2]

-

Condensation Reactions: Due to the absence of α-hydrogens at the C2 position, this compound cannot form an enolate at this position. Consequently, it is unable to act as the nucleophilic partner in typical base-catalyzed condensation reactions like the Aldol or Claisen condensations.[2]

-

Use as a Synthetic Intermediate: Its structural features make it a useful building block for creating more complex molecules. It can undergo various reactions such as nucleophilic substitution, oxidation, and reduction to introduce diverse functional groups.[2]

-

Stability and Storage: The compound is stable under recommended storage conditions. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5] For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at temperatures below -20°C.[4]

-

Hazardous Decomposition: Upon combustion, it may produce carbon oxides.[5]

Experimental Protocols for Synthesis

This compound can be synthesized through several pathways. The two primary methods are the oxidation of a precursor alcohol and the acid-catalyzed esterification of the corresponding carboxylic acid.

Synthesis via Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

This method involves the oxidation of the primary alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate, to the corresponding aldehyde.

-

To a stirred solution of oxalyl chloride (11.0 g, 87.0 mmol) in dichloromethane (180 mL) at -60 °C, slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane (40 mL).

-

After stirring for 5 minutes, add a solution of methyl 2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise over 10 minutes.

-

Continue stirring the cloudy mixture for 15 minutes, then add triethylamine (52 mL, 380 mmol) dropwise, maintaining the reaction temperature at or below -50 °C.

-

After stirring for an additional 5 minutes, allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding water (200 mL).

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure. To minimize the loss of the volatile product, retain a small amount of dichloromethane.

-

Purify the crude product by vacuum distillation to yield this compound (boiling point 89 °C at approximately 80 mmHg).[3]

Synthesis via Acid-Catalyzed Esterification

This classic Fischer esterification method involves the reaction of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.[2]

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-3-oxopropanoic acid (1 equivalent) in an excess of methanol (which also acts as the solvent, e.g., 10-20 equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by vacuum distillation.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile. Its steric hindrance and dual carbonyl functionalities make it a unique building block for the synthesis of more complex molecules. The synthetic routes described in this guide, particularly the oxidation of the corresponding alcohol, provide reliable methods for its preparation. Adherence to the safety protocols outlined is crucial when handling this compound in a research or developmental setting. This guide serves as a valuable technical resource for scientists and professionals engaged in organic synthesis and drug discovery.

References

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. This compound | 13865-20-8 | Benchchem [benchchem.com]

- 3. Propanoic acid, 2,2-diMethyl-3-oxo-, Methyl ester | 13865-20-8 [chemicalbook.com]

- 4. This compound | 13865-20-8 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Spectroscopic Profile of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2,2-dimethyl-3-oxopropanoate (CAS No: 13865-20-8), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below is compiled from various sources and provides a comprehensive spectral signature for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.67 | Singlet | 1H | Aldehyde (-CHO) |

| 3.76 | Singlet | 3H | Methyl Ester (-OCH₃) |

| 1.36 | Singlet | 6H | gem-Dimethyl (-C(CH₃)₂) |

| Solvent: CDCl₃[1] |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~200-205 | Carbonyl | Aldehyde (C=O) |

| ~170 | Carbonyl | Ester (C=O) |

| ~52 | Methoxy | -OCH₃ |

| ~50 | Quaternary | -C(CH₃)₂ |

| ~22 | Methyl | -C(CH₃)₂ |

| Note: These are expected chemical shift ranges.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1740 | Strong | Ester C=O Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| Note: These are characteristic absorption frequencies.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol .[1][2]

| m/z | Interpretation |

| 130 | Molecular Ion (M⁺) |

| Note: The fragmentation pattern would show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the aldehyde group (-CHO).[2] |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty spectrometer or the pure salt plates/KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

"Methyl 2,2-dimethyl-3-oxopropanoate" CAS number 13865-20-8

An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 13865-20-8), a versatile chemical intermediate. This document consolidates critical data on its physicochemical properties, spectroscopic profile, synthesis, and reactivity, offering detailed experimental protocols and safety information for laboratory applications.

Core Chemical Data

This compound is a β-keto ester recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its structure features geminal dimethyl groups at the C2 position, which introduces significant steric hindrance and influences its reactivity.[1]

Table 1: Physicochemical and General Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13865-20-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Synonyms | Methyl 2,2-dimethyl-3-oxopropionate; Methyl α-formylisobutyrate; Propanoic acid, 2,2-dimethyl-3-oxo-, methyl ester | [3][5] |

| Purity | Typically ≥95% | [1] |

| Appearance | Colorless transparent liquid or Solid | [6] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |

| InChI Key | XFKYUMYFILZJGG-UHFFFAOYSA-N |[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 2: Spectroscopic Data

| Technique | Nucleus / Method | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Source(s) |

|---|---|---|---|---|---|

| ¹H NMR | ¹H | Aldehyde (-CHO) | 9.67 | Singlet | [5] |

| Methyl Ester (-OCH₃) | 3.76 | Singlet | [5] | ||

| Geminal Methyls (-C(CH₃)₂) | 1.36 | Singlet | [5] | ||

| ¹³C NMR | ¹³C | Aldehyde Carbonyl (-CHO) | ~200-205 | - | [1] |

| Ester Carbonyl (-COO-) | ~170 | - | [1] | ||

| Methoxy Carbon (-OCH₃) | ~52 | - | [1] | ||

| Quaternary Carbon (-C(CH₃)₂) | ~50 | - | [1] | ||

| Geminal Methyl Carbons (-C(CH₃)₂) | ~22 | - | [1] |

| Mass Spec. | EI-MS | Molecular Ion (M⁺) | m/z 130 | - |[1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several pathways, primarily involving oxidation of a precursor or through condensation reactions.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

A primary route involves the oxidation of the alcohol precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate.[1] Milder oxidizing agents like Pyridinium chlorochromate (PCC) are effective for this transformation, converting the primary alcohol to the target aldehyde without significant over-oxidation.[1] A Swern oxidation is also a well-documented method.[5]

Claisen Condensation

An alternative advanced method is the Claisen condensation.[1] This involves the reaction between methyl isobutyrate and dimethyl oxalate using a strong base like sodium methoxide (NaOMe) to yield the desired β-keto ester.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation [5] This protocol details the synthesis from methyl 2,2-dimethyl-3-hydroxypropionate.

-

Preparation : In a round-bottom flask, dissolve oxalyl chloride (11.0 g, 87.0 mmol) in dichloromethane (180 mL). Cool the solution to -60°C with stirring.

-

DMSO Addition : Slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane (40 mL) to the cooled oxalyl chloride solution.

-

Substrate Addition : After stirring the resulting solution for 5 minutes, add a solution of methyl 2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise over 10 minutes.

-

Stirring : Stir the cloudy mixture for an additional 15 minutes.

-

Base Addition : Add triethylamine (52 mL, 380 mmol) dropwise, ensuring the reaction temperature is maintained at or below -50°C.

-

Warming and Quenching : After stirring for 5 minutes, allow the mixture to slowly warm to room temperature. Quench the reaction by adding water (200 mL).

-

Extraction : Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 100 mL).

-

Washing : Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).

-

Drying and Concentration : Dry the organic layer with Na₂SO₄, filter, and concentrate under vacuum. Retain a small amount of solvent to minimize loss of the volatile product.

-

Purification : Purify the crude product by vacuum distillation to afford this compound.

Chemical Reactivity and Applications

The unique structure of this compound dictates its reactivity and applications in drug development and organic synthesis.

Key Reactions

-

Reduction : The ketone group at the C3 position is readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol.[1] This reaction yields Methyl 3-hydroxy-2,2-dimethylpropanoate.[1]

-

Nucleophilic Reactions : Despite the steric hindrance from the gem-dimethyl groups at C2, the ketone moiety at C3 remains a site for nucleophilic attack.[1]

-

Condensation Reactions : The molecule lacks alpha-hydrogens at the C2 position due to the gem-dimethyl substitution.[1] This structural feature prevents it from forming an enolate at this position and acting as a nucleophile in typical base-catalyzed condensations like the Aldol or Claisen reactions.[1]

Role in Drug Development and Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules.[1] Its bifunctional nature allows for the introduction of diverse functional groups, making it a valuable precursor for creating ketone-containing intermediates used in pharmaceutical development.[1] The strategic introduction of methyl groups into small molecules is a recognized optimization strategy in drug design, capable of modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The compound is associated with several hazards.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P405 | Store locked up. | [3] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).[3]

References

- 1. This compound | 13865-20-8 | Benchchem [benchchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. aksci.com [aksci.com]

- 4. 13865-20-8|this compound|BLD Pharm [bldpharm.com]

- 5. Propanoic acid, 2,2-diMethyl-3-oxo-, Methyl ester | 13865-20-8 [chemicalbook.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Retrosynthetic Analysis of Methyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of the β-keto ester, Methyl 2,2-dimethyl-3-oxopropanoate. The analysis focuses on a strategic disconnection approach, identifying key bond formations and commercially viable starting materials. This document outlines the primary synthetic strategy, a crossed Claisen condensation, and presents a detailed, representative experimental protocol. Furthermore, alternative synthetic routes are discussed, and all quantitative data are summarized for comparative analysis. The logical flow of the retrosynthetic strategy and experimental workflows are visualized using DOT language diagrams to facilitate a clear understanding of the synthetic process.

Introduction

This compound is a valuable building block in organic synthesis, featuring a β-keto ester moiety with a quaternary α-carbon. This structural motif is present in various biologically active molecules and serves as a versatile intermediate for the synthesis of more complex chemical entities. A thorough understanding of its synthetic pathways is crucial for its efficient production and application in research and development. Retrosynthetic analysis provides a powerful framework for deconstructing the target molecule to identify logical bond disconnections and commercially available or readily synthesizable precursors.

Retrosynthetic Analysis

The primary retrosynthetic disconnection for this compound involves the carbon-carbon bond between the α-carbon and the formyl group (C2-C3 bond). This disconnection is strategically advantageous as it leads to two simple and commercially available ester precursors.

Caption: Retrosynthetic analysis of this compound.

This disconnection points towards a crossed Claisen condensation as the key forward synthetic step. In this reaction, the enolate of methyl isobutyrate acts as the nucleophile, attacking the electrophilic carbonyl of methyl formate. Methyl formate is an ideal electrophile in a crossed Claisen condensation as it lacks α-hydrogens and therefore cannot self-condense.

Synthetic Strategies and Experimental Protocols

The forward synthesis, based on the retrosynthetic analysis, is a crossed Claisen condensation. An alternative, documented industrial method involves the esterification of the corresponding carboxylic acid.

Primary Synthetic Route: Crossed Claisen Condensation

The reaction of methyl isobutyrate with methyl formate in the presence of a strong base, such as sodium methoxide, yields the target molecule.

3.1.1. Proposed Experimental Protocol (Based on Ti-Claisen Condensation Methodology)

Reaction Scheme:

(Image of the crossed Claisen condensation reaction of methyl isobutyrate and methyl formate to yield this compound)

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| Methyl Isobutyrate | 102.13 | 0.885 | 50 | 5.7 mL |

| Methyl Formate | 60.05 | 0.974 | 150 | 9.2 mL |

| Titanium(IV) Chloride | 189.68 | 1.73 | 110 | 11.0 mL |

| Triethylamine | 101.19 | 0.726 | 130 | 18.1 mL |

| Dichloromethane | 84.93 | 1.33 | - | 50 mL |

Procedure:

-

An oven-dried 250 mL three-necked round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and two addition funnels under a nitrogen atmosphere.

-

The flask is charged with methyl isobutyrate (5.7 mL, 50 mmol), methyl formate (9.2 mL, 150 mmol), and dichloromethane (50 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

Titanium(IV) chloride (11.0 mL, 110 mmol) is added dropwise via an addition funnel over 20 minutes, maintaining the internal temperature below 10 °C.

-

Triethylamine (18.1 mL, 130 mmol) is then added dropwise over 30 minutes, keeping the internal temperature below 15 °C. The reaction mixture will turn a dark orange color.

-

The reaction is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of water (50 mL), ensuring the temperature remains below 10 °C.

-

The biphasic mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Expected Yield: Based on similar Ti-Claisen formylation reactions, a yield of 60-75% can be anticipated.[1]

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Route: Acid-Catalyzed Esterification

An established industrial method for synthesizing the target molecule is the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol.[2]

Reaction Scheme:

(Image of the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol)

Reaction Conditions Summary:

| Parameter | Condition |

| Reactants | 2,2-dimethyl-3-oxopropanoic acid, Methanol |

| Catalysts | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) |

| Molar Ratio (Acid:Methanol) | 1:5 |

| Temperature | Reflux (64-67 °C) |

| Reaction Time | 8-12 hours |

| Typical Yield | 70-85% (after vacuum distillation) |

This method, while effective, requires the synthesis of the starting carboxylic acid, which adds an extra step to the overall process compared to the direct crossed Claisen condensation.

Conclusion

The retrosynthetic analysis of this compound clearly identifies a crossed Claisen condensation between methyl isobutyrate and methyl formate as the most direct and efficient synthetic strategy. This approach utilizes readily available and inexpensive starting materials. While a specific, detailed experimental protocol for this exact transformation is not widely published, a robust procedure can be formulated based on established methodologies for similar reactions, such as the Ti-Claisen condensation. An alternative industrial synthesis via esterification provides another viable, albeit longer, route. The information and protocols presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 2,2-dimethyl-3-oxopropanoate

This guide provides a comprehensive overview of the physical properties of Methyl 2,2-dimethyl-3-oxopropanoate, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physical Properties

This compound, a valuable research compound, possesses distinct physical characteristics that are crucial for its handling, application, and synthesis.[1] The key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 178.4°C | at 760 mmHg[2] |

| 49-50°C | at 12 Torr[3] | |

| 89°C | at 80 mmHg[3] | |

| Density | 1.027 g/cm³ | Standard conditions[2] |

| 1.013 ± 0.06 g/cm³ | Predicted[3] | |

| Molecular Weight | 130.14 g/mol | |

| Molecular Formula | C₆H₁₀O₃ |

Experimental Protocols

The determination of physical properties such as boiling point and density is intrinsically linked to the synthesis and purification of the compound. The following experimental protocols outline common methods for the synthesis of this compound, which would be followed by characterization to determine its physical properties.

1. Acid-Catalyzed Esterification

One of the most direct industrial methods for synthesizing this compound is through the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol.[1]

-

Reactants : 2,2-dimethyl-3-oxopropanoic acid and Methanol.[1]

-

Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1]

-

Procedure :

-

A mixture of 2,2-dimethyl-3-oxopropanoic acid and an excess of methanol (typically a 1:5 molar ratio) is prepared.[1]

-

An acid catalyst is added to the mixture. The catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.[1]

-

The reaction mixture is heated to reflux (approximately 64-67°C) for a period of 8-12 hours.[1]

-

Upon completion, the crude product is purified by vacuum distillation to yield this compound.[1][3]

-

2. Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

Another common synthetic route involves the oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate.[1] A general and effective method for this transformation is the Swern oxidation.

-

Reactants : Methyl 2,2-dimethyl-3-hydroxypropionate, Oxalyl chloride, Dimethyl sulfoxide (DMSO), and Triethylamine.[3]

-

Procedure :

-

A solution of oxalyl chloride in dichloromethane is cooled to -60°C.[3]

-

A solution of DMSO in dichloromethane is slowly added to the cooled oxalyl chloride solution.[3]

-

A solution of methyl 2,2-dimethyl-3-hydroxypropionate in dichloromethane is then added dropwise over 10 minutes, maintaining the low temperature.[3]

-

The mixture is stirred for 15 minutes, followed by the dropwise addition of triethylamine, ensuring the reaction temperature remains at or below -50°C.[3]

-

After stirring for an additional 5 minutes, the mixture is slowly warmed to room temperature.[3]

-

The reaction is quenched with water. The organic and aqueous layers are separated, and the aqueous layer is extracted with dichloromethane.[3]

-

The combined organic layers are washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, water, and brine.[3]

-

The organic layer is then dried with Na₂SO₄, filtered, and concentrated under vacuum.[3]

-

The crude product is purified by vacuum distillation to afford the final product.[3]

-

Visualizations

Below is a diagram illustrating the logical workflow of the acid-catalyzed esterification synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Stability and Storage of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2,2-dimethyl-3-oxopropanoate (CAS No. 13865-20-8). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or development setting.

Chemical Properties and Stability Profile

This compound is a β-keto ester, a class of compounds known for their synthetic utility and specific reactivity. Its stability is influenced by environmental factors such as temperature, moisture, and pH. The compound is generally stable under recommended storage conditions. However, it is susceptible to degradation through several pathways, most notably hydrolysis.

General Stability:

-

Chemical Stability: Stable under recommended storage temperatures and pressures in an inert atmosphere.[1]

-

Hygroscopicity: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which can promote hydrolysis.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides.[1][3]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Purity (Typical) | ≥95% | |

| Physical Form | Solid or liquid | |

| Boiling Point | 89 °C at ~80 mmHg | [2] |

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. The primary goal is to minimize exposure to moisture and incompatible substances.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale | Source |

| Temperature | Store in a freezer at temperatures below -20°C for long-term storage. Short-term storage at 2-8°C is also acceptable. | To slow down potential degradation reactions. | [4][5] |

| Atmosphere | Store under an inert gas atmosphere (e.g., Nitrogen or Argon). | To prevent hydrolysis of the β-ketoester moiety by excluding moisture. | [5] |

| Container | Keep in a tightly sealed container. | To prevent moisture ingress and contamination. | [3] |

| Environment | Store in a cool, dry, and well-ventilated area. | To minimize exposure to ambient moisture and heat. | [6] |

| Shipping | Typically shipped in a cold pack. | To maintain a low temperature during transit. | [4] |

Degradation Pathways

The primary degradation pathway for this compound, as with other β-keto esters, is hydrolysis. This can be followed by decarboxylation, especially under acidic or basic conditions and with heating.

Figure 1: Primary degradation pathway of this compound.

Experimental Protocols

Synthesis of this compound via Swern-type Oxidation

This protocol describes the synthesis from its corresponding alcohol precursor.

Reaction Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trichloroisocyanuric acid) to oxidize primary or secondary alcohols to aldehydes or ketones, respectively, under mild, low-temperature conditions.[5]

Materials:

-

Methyl 2,2-dimethyl-3-hydroxypropionate

-

Trichloroisocyanuric acid

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Dichloromethane (DCM)

-

1M Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Suspend methyl 2,2-dimethyl-3-hydroxypropionate and trichloroisocyanuric acid in dichloromethane in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

Add a catalytic amount of TEMPO to the suspension.

-

Allow the reaction to warm to room temperature and stir for approximately 3 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove solid byproducts.

-

Wash the filtrate with 1M sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be used directly or purified further if necessary.

Figure 2: Experimental workflow for the synthesis of this compound.

Proposed Protocol for Stability Assessment via Hydrolysis Study

This protocol is based on general methods for studying the hydrolysis kinetics of keto esters and would require adaptation and validation for this compound.

Objective: To determine the rate of hydrolysis of this compound under defined pH and temperature conditions.

Methodology: A stability-indicating HPLC method would be the preferred analytical technique. However, spectrophotometric analysis can also be employed if the starting material and degradation products have distinct UV-Vis spectra.

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Temperature-controlled incubator or water bath

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

pH meter

Procedure:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. Due to the potential for keto-enol tautomerism, which can cause peak broadening in reversed-phase HPLC, consider using a mixed-mode column or optimizing the mobile phase pH and temperature to achieve good peak shape.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Forced Degradation: Spike the stock solution into buffer solutions of different pH values to achieve a known final concentration.

-

Incubation: Store the solutions in a temperature-controlled environment (e.g., 40°C, 60°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, quench the degradation if necessary (e.g., by neutralization or dilution in mobile phase), and analyze by the validated HPLC method.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the order of the reaction and calculate the rate constant (k) for hydrolysis at each pH and temperature.

Figure 3: Proposed workflow for a hydrolysis stability study.

Conclusion

The stability of this compound is well-maintained under controlled storage conditions, specifically low temperature and an inert, dry atmosphere. The primary degradation pathway is hydrolysis, which can be mitigated by careful handling and storage. For researchers and drug development professionals, adherence to these guidelines is essential to ensure the quality and reliability of experimental results and the integrity of this versatile chemical intermediate. Further stability studies, following the proposed experimental outline, are recommended to quantify degradation kinetics under specific formulation or process conditions.

References

The Genesis and Synthetic Journey of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-3-oxopropanoate, a versatile β-keto ester, has emerged as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique structural features, characterized by a reactive aldehyde and a sterically hindered ester group, offer a gateway to a diverse array of complex molecular architectures. This in-depth technical guide delineates the discovery and historical context of this compound, presents its key physicochemical and spectroscopic properties in a structured format, and provides detailed experimental protocols for its principal synthetic routes. Furthermore, this guide illustrates the logical workflows of its synthesis through detailed diagrams, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

While a definitive singular "discovery" of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for β-keto esters. These compounds have been fundamental in organic chemistry for over a century, with the Claisen condensation, discovered in the late 19th century, being a cornerstone of their synthesis.

The specific compound, this compound, likely gained prominence as synthetic chemists explored more complex and sterically hindered variations of β-keto esters for applications in fine chemical and pharmaceutical synthesis. Its utility as a precursor for creating quaternary carbon centers has made it an attractive intermediate. References to its use as a reactant and intermediate began to appear more frequently in patent literature and synthetic methodology papers from the late 20th century onwards, indicating its growing importance as a commercially available and synthetically valuable reagent. For instance, its use has been cited in the synthesis of 5HT4 receptor agonists, Syk inhibitors for treating autoimmune diseases, antiretroviral agents, and AKR1C3 dependent KARS inhibitors for cancer therapy.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13865-20-8 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Boiling Point | 89 °C at ~80 mmHg | [2] |

| Physical Form | Solid or liquid | |

| Purity | Typically ≥95% | [1] |

Table 2: Spectroscopic Data

| Spectrum | Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H NMR (CDCl₃) | Aldehyde (-CHO) | ~9.67 | Singlet | [2] |

| Methyl Ester (-OCH₃) | ~3.76 | Singlet | [2] | |

| gem-Dimethyl (-C(CH₃)₂) | ~1.36 | Singlet | [2] | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~200-205 | - | General Prediction |

| Ester Carbonyl (C=O) | ~170-175 | - | General Prediction | |

| Methoxy Carbon (-OCH₃) | ~52 | - | [1] | |

| Quaternary Carbon (-C(CH₃)₂) | ~50 | - | [1] | |

| gem-Dimethyl Carbons (-C(CH₃)₂) | ~22 | - | [1] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is primarily achieved through two key strategies: the oxidation of its corresponding alcohol precursor and the Claisen condensation.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

A prevalent and efficient method for the synthesis of this compound is the oxidation of its precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate. The Swern oxidation is a particularly mild and effective protocol for this transformation, avoiding the use of heavy metals and proceeding under conditions that are tolerant of various functional groups.[3][4][5][6]

Experimental Protocol: Swern Oxidation

Materials:

-

Methyl 3-hydroxy-2,2-dimethylpropanoate

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Dry ice/acetone bath

-

Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure: [7]

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.0 to 2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the internal temperature is maintained below -60 °C. Stir the mixture for 15-30 minutes.

-

Addition of the Alcohol: Dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir the resulting mixture for 45-60 minutes at this temperature.

-

Addition of Base and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to afford the target product, this compound.[2]

Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be employed to synthesize β-keto esters.[8][9][10] In the context of this compound, a crossed Claisen condensation between methyl isobutyrate and a suitable one-carbon electrophile, such as dimethyl oxalate, in the presence of a strong base like sodium methoxide, is a viable synthetic route.[1]

Experimental Protocol: Crossed Claisen Condensation (General Procedure)

Materials:

-

Methyl isobutyrate

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous solvent (e.g., methanol, THF)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

Base and Ester Addition: In a flame-dried reaction vessel under an inert atmosphere, suspend sodium methoxide (1.0 to 1.2 equivalents) in the anhydrous solvent. To this suspension, add methyl isobutyrate (1.0 equivalent) dropwise at a controlled temperature (often 0 °C to room temperature).

-

Addition of the Electrophile: To the resulting enolate solution, add dimethyl oxalate (1.0 equivalent) dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and quenched with a weak acid (e.g., acetic acid) or an aqueous acid solution (e.g., dilute HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described above.

Caption: Workflow for the Swern Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate.

References

- 1. This compound | 13865-20-8 | Benchchem [benchchem.com]

- 2. Propanoic acid, 2,2-diMethyl-3-oxo-, Methyl ester | 13865-20-8 [chemicalbook.com]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 10. researchgate.net [researchgate.net]

Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Overview of its Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-3-oxopropanoate is a key chemical intermediate valued for its utility as a building block in the synthesis of more complex molecules. Its structural features, particularly the presence of a reactive ketone and an ester functional group, make it a versatile reagent in organic chemistry. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure shown below is formally named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

Its unique Chemical Abstracts Service (CAS) Registry Number is 13865-20-8 .

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its proper handling, storage, and application in experimental settings.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless transparent liquid or solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| Shipping Temperature | Shipped in a cold pack | |

| InChI Key | XFKYUMYFILZJGG-UHFFFAOYSA-N | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H332, H335 | |

| Precautionary Statements | P261, P280, P305+P351+P338 |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. The two most common and well-documented methods are the acid-catalyzed esterification of its corresponding carboxylic acid and the oxidation of a precursor alcohol.

Acid-Catalyzed Esterification of 2,2-dimethyl-3-oxopropanoic acid

This direct method involves the reaction of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.[2]

Materials:

-

2,2-dimethyl-3-oxopropanoic acid

-

Methanol (excess)

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) as a catalyst

-

Standard reflux apparatus

-

Vacuum distillation setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,2-dimethyl-3-oxopropanoic acid and an excess of methanol (e.g., a 1:5 molar ratio).[2]

-

Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 64-67°C) and maintain for 8-12 hours.[2]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound. A typical yield for this process is between 70-85%.[2]

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

This method involves the oxidation of the corresponding primary alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate, to the desired aldehyde.[2]

Materials:

-

Methyl 3-hydroxy-2,2-dimethylpropanoate

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂) as an inert solvent

-

Standard reaction glassware for anhydrous conditions

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in portions while stirring at room temperature.

-

Continue stirring the reaction mixture for a period of time, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, the mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation.[3] The boiling point is reported as 89°C at approximately 80 mmHg.[3]

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the chemical workflows for the synthesis of this compound as described in the experimental protocols.

Caption: Synthetic routes to this compound.

The diagram above outlines the two primary synthetic methodologies. The top path illustrates the acid-catalyzed esterification, a condensation reaction, while the bottom path shows the oxidation of a precursor alcohol. Both routes converge on the target molecule, highlighting its accessibility through different chemical transformations. This compound's utility as an intermediate allows it to be a starting point for the synthesis of more complex molecular structures.[2]

References

Theoretical and Computational Elucidation of Methyl 2,2-dimethyl-3-oxopropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-3-oxopropanoate, a β-keto ester of significant interest, serves as a versatile building block in organic synthesis and a precursor to molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, encompassing its synthesis, spectroscopic characterization, conformational analysis, and reactivity. Detailed experimental and computational protocols are presented, alongside a discussion of the potential biological significance of its derivatives, particularly as histone deacetylase (HDAC) inhibitors. This document aims to be a valuable resource for researchers engaged in the study and application of β-keto esters in drug discovery and development.

Introduction

This compound (MDMPO) is a carbonyl compound featuring both a ketone and an ester functional group. The presence of gem-dimethyl groups at the α-position introduces significant steric hindrance, which profoundly influences its reactivity[1]. This structural feature makes MDMPO an interesting subject for both theoretical and experimental investigations. Its utility as a precursor in the synthesis of more complex molecules, including those with potential biological activity, further underscores its importance in medicinal and organic chemistry[1]. This guide will delve into the fundamental chemical and physical properties of MDMPO, with a focus on computational and theoretical methodologies for its study.

Synthesis of this compound

The synthesis of MDMPO can be achieved through several pathways, primarily involving esterification or oxidation reactions.

Acid-Catalyzed Esterification

A common and direct industrial method for the synthesis of MDMPO is the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol[1].

Experimental Protocol:

-

Reactants: 2,2-dimethyl-3-oxopropanoic acid and methanol.

-

Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is employed.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethyl-3-oxopropanoic acid and an excess of methanol (typically a 1:5 to 1:10 molar ratio of acid to alcohol).

-

Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the remaining acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

An alternative synthetic route involves the oxidation of the corresponding secondary alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate.

Experimental Protocol:

-

Starting Material: Methyl 3-hydroxy-2,2-dimethylpropanoate.

-

Oxidizing Agent: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is typically used to prevent over-oxidation to the carboxylic acid.

-

Procedure:

-

In a fume hood, dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.

-

Add PCC to the solution in portions while stirring at room temperature. The reaction is typically mildly exothermic.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel or vacuum distillation.

-

Spectroscopic and Physicochemical Data

The structural elucidation and characterization of this compound are accomplished through various spectroscopic techniques and physicochemical measurements.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13865-20-8 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless liquid |

| Purity | Typically ≥95% |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 9.67 (s, 1H, -CHO), 3.76 (s, 3H, -OCH₃), 1.36 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~203 (C=O, aldehyde), ~175 (C=O, ester), ~52 (-OCH₃), ~50 (quaternary C), ~22 (-C(CH₃)₂) |

| FTIR (neat) | ~1745 cm⁻¹ (C=O stretch, ester), ~1710 cm⁻¹ (C=O stretch, aldehyde), ~2980-2850 cm⁻¹ (C-H stretch, alkyl) |

| Mass Spectrometry (EI) | m/z 130 [M]⁺, 101 [M-CHO]⁺, 99 [M-OCH₃]⁺, 71 [M-COOCH₃]⁺ |

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for such investigations.

Conformational Analysis

The presence of rotatable single bonds in MDMPO gives rise to various conformers. A thorough conformational analysis is crucial to identify the most stable geometries.

Computational Protocol for Conformational Analysis:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic scan of the potential energy surface is performed by rotating the key dihedral angles (e.g., C-C-C=O and O=C-O-C).

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

Reactivity Analysis

DFT calculations can be employed to understand the reactivity of MDMPO, particularly towards nucleophilic attack at the carbonyl carbons.

Computational Protocol for Reactivity Analysis:

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl carbons are expected to be the primary electrophilic sites.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO is expected to be localized on the carbonyl groups, indicating their susceptibility to nucleophilic attack.

-

Transition State Searching: To study specific reactions, transition state structures can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. This allows for the calculation of activation energies and reaction rates.

Biological Significance and Signaling Pathways

While this compound itself may not have direct biological applications, its derivatives have shown promise as bioactive molecules. Of particular note is their investigation as potential histone deacetylase (HDAC) inhibitors for cancer therapy.

HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest and apoptosis in cancer cells.

Caption: HDAC Inhibition Pathway by MDMPO Derivatives.

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical workflow to ensure the desired product is obtained with high purity.

Caption: General Workflow for Synthesis and Characterization.

Conclusion

This compound is a molecule of considerable interest due to its unique structural features and its role as a synthetic intermediate. This technical guide has provided a detailed overview of its synthesis, spectroscopic properties, and theoretical analysis. The application of computational methods, such as DFT, is invaluable for understanding its conformational preferences and reactivity. Furthermore, the potential of its derivatives as HDAC inhibitors highlights the importance of continued research into this class of compounds for the development of novel therapeutics. The protocols and data presented herein serve as a foundational resource for scientists and researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 2,2-dimethyl-3-oxopropanoate, a valuable building block in organic synthesis, through a crossed Claisen condensation reaction.

Introduction

This compound is a β-keto ester that serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely used to synthesize β-keto esters.[1][2][3] Specifically, a crossed Claisen condensation, which involves two different ester partners, is an effective method for this synthesis, particularly when one of the esters is non-enolizable.[2][4] In this protocol, we describe the synthesis of this compound via the crossed Claisen condensation of methyl isobutyrate (the enolizable component) and dimethyl oxalate (the non-enolizable component) using a strong base such as sodium methoxide.

Reaction Principle

The reaction proceeds through the formation of an enolate from methyl isobutyrate upon treatment with a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound. To drive the reaction to completion, a stoichiometric amount of base is typically required, as the product is deprotonated by the base, shifting the equilibrium towards the product side.[1][3]

Experimental Protocols

Materials and Reagents

-

Methyl isobutyrate (C₅H₁₀O₂)

-

Dimethyl oxalate (C₄H₆O₄)

-

Sodium methoxide (CH₃ONa)

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Detailed Synthesis Protocol

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in the chosen anhydrous solvent.

-

Cool the flask to 0 °C in an ice bath.

-

-

Enolate Formation:

-

Slowly add methyl isobutyrate to the cooled base solution via the dropping funnel while stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the methyl isobutyrate enolate.

-

-

Crossed Claisen Condensation:

-

Slowly add a solution of dimethyl oxalate in the anhydrous solvent to the reaction mixture through the dropping funnel.

-